molecular formula C16H13Cl3N2O B4185788 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol

Cat. No.: B4185788
M. Wt: 355.6 g/mol
InChI Key: JLWZUWTTYBMUNB-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol typically involves the reaction of benzimidazole derivatives with trichloromethyl and phenyl substituents. One common method involves the condensation of 2-aminobenzimidazole with trichloroacetaldehyde and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: this compound derivatives with reduced trichloromethyl groups.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.

    Medicine: Explored for its anticancer properties due to its ability to interfere with cell cycle regulation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. In particular, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzimidazol-2-yl)-1H-indazole
  • N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide

Uniqueness

Compared to similar compounds, 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O/c17-16(18,19)14(22)13(10-6-2-1-3-7-10)15-20-11-8-4-5-9-12(11)21-15/h1-9,13-14,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWZUWTTYBMUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)C(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
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3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol
Reactant of Route 6
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol

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